molecular formula C24H17NO6 B2992530 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide CAS No. 865282-25-3

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide

Cat. No.: B2992530
CAS No.: 865282-25-3
M. Wt: 415.401
InChI Key: MALSYVGEGIOTDC-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide is a synthetic small molecule characterized by a chromen-4-one (coumarin) core fused with a 1,3-benzodioxole moiety and substituted with a 3-methoxybenzamide group. Crystallographic validation (via SHELX software) and spectroscopic characterization (NMR, IR, MS) are standard for confirming its structure .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)23(27)25-24-21(14-9-10-19-20(12-14)30-13-29-19)22(26)17-7-2-3-8-18(17)31-24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALSYVGEGIOTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C24H17NO6C_{24}H_{17}NO_6 with a molecular weight of approximately 415.39488 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological activities, particularly in cancer research.

Interaction with Tubulin

One of the key biological activities of this compound involves its interaction with tubulin, a critical protein in the cytoskeleton responsible for cell division. The compound modulates microtubule dynamics by either suppressing tubulin polymerization or stabilizing microtubule structures. This modulation can lead to mitotic blockade and subsequent apoptosis in cancer cells.

Apoptotic Pathways

The compound induces apoptosis through various signaling pathways. It has been shown to influence gene expression related to apoptosis and cell cycle regulation. For instance, it can activate caspases and alter the expression of pro-apoptotic and anti-apoptotic proteins, thereby promoting cell death in malignant cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against several cancer cell lines. The compound was tested against various types of cancer cells using MTT assays to evaluate its efficacy:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)< 1
Molm-13 (Leukemia)5.7
NB4 (Leukemia)2.8
4T1 (Breast Cancer)< 1

These results indicate that the compound has a strong selective toxicity towards cancer cells compared to normal cells .

Case Studies

A notable case study involved the administration of this compound in tumor-bearing mice. The treatment resulted in significant tumor regression without observable damage to surrounding healthy tissues. This highlights the compound's potential as a therapeutic agent in oncology .

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. Further studies are needed to fully evaluate its long-term effects and safety in clinical settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives, differing primarily in substituents and core scaffolds. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Chromen-4-one 3-Methoxybenzamide ~405.3 g/mol* Combines chromenone’s π-conjugation with benzodioxole’s metabolic stability
N-(1,3-Benzodioxol-5-yl)-3-methoxybenzamide Benzamide 3-Methoxybenzamide 285.3 g/mol Simpler structure; lacks chromenone ring. Synthesized via EDC coupling (37% yield) .
N-[3-(1,3-Benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide Chromen-4-one 3-Nitrobenzamide ~420.3 g/mol* Nitro group increases electron-withdrawing effects, altering reactivity
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide Benzamide 3-Chlorobenzamide 275.7 g/mol Chlorine substituent enhances hydrophobicity; no chromenone moiety

*Calculated based on molecular formulas.

Key Observations:

  • Chromenone vs. Benzamide Core: The chromen-4-one core in the target compound introduces extended π-conjugation, which may enhance UV absorption and fluorescence properties compared to simpler benzamide derivatives .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The benzodioxole and methoxy groups likely increase logP compared to non-substituted analogs, improving membrane permeability .

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